![molecular formula C19H37O6PS2 B12555935 ({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid CAS No. 190517-76-1](/img/structure/B12555935.png)
({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid: is a complex organophosphorus compound. It is known for its unique structure, which includes both phosphorothioyl and sulfanyl groups. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid typically involves the reaction of 2-ethylhexanol with phosphorus trichloride, followed by the introduction of sulfur and propanedioic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine oxide.
Substitution: The compound can participate in substitution reactions, where the 2-ethylhexyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters, which are important intermediates in the synthesis of various chemicals.
Biology: In biological research, the compound is used to study enzyme mechanisms and as a probe for investigating the role of phosphorus and sulfur in biological systems.
Industry: In industrial applications, the compound is used as an additive in lubricants and as a stabilizer in plastics and polymers.
Mecanismo De Acción
The mechanism by which ({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid exerts its effects involves the interaction of its phosphorothioyl and sulfanyl groups with various molecular targets. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular signaling processes. The compound’s unique structure allows it to engage in multiple types of chemical reactions, making it a versatile tool in both research and industrial applications.
Comparación Con Compuestos Similares
- Dibutyl [[bis[(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate
- Bis(2-ethylhexyl)phosphinic acid
- Bis(2-ethylhexyl) phosphate
Comparison:
- Dibutyl [[bis[(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate: Similar in structure but with different ester groups, leading to variations in reactivity and applications.
- Bis(2-ethylhexyl)phosphinic acid: Lacks the sulfanyl group, which affects its chemical behavior and potential uses.
- Bis(2-ethylhexyl) phosphate: Contains a phosphate group instead of phosphorothioyl, resulting in different chemical properties and applications.
Uniqueness: The presence of both phosphorothioyl and sulfanyl groups in ({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid makes it unique among similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its versatility in various applications.
Propiedades
Número CAS |
190517-76-1 |
|---|---|
Fórmula molecular |
C19H37O6PS2 |
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
2-[bis(2-ethylhexoxy)phosphinothioylsulfanyl]propanedioic acid |
InChI |
InChI=1S/C19H37O6PS2/c1-5-9-11-15(7-3)13-24-26(27,28-17(18(20)21)19(22)23)25-14-16(8-4)12-10-6-2/h15-17H,5-14H2,1-4H3,(H,20,21)(H,22,23) |
Clave InChI |
DJHCVFUHGXEMNR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COP(=S)(OCC(CC)CCCC)SC(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid](/img/structure/B12555861.png)

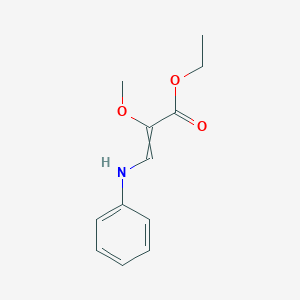

![1-[2,4-Dihydroxy-3-[5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12555892.png)
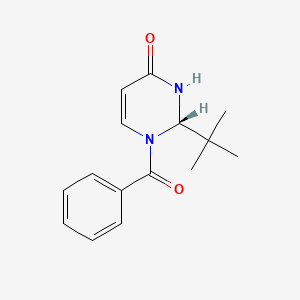
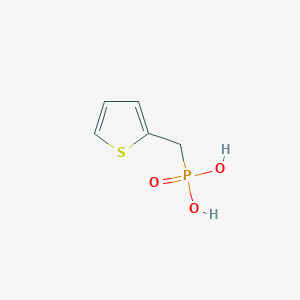
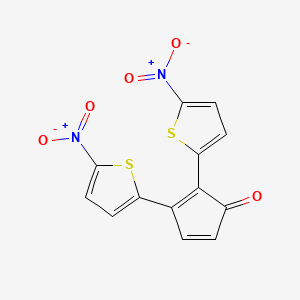
![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
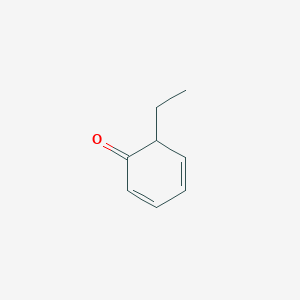
![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
![1H-Thiopyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B12555928.png)
![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)

